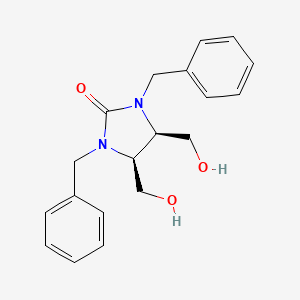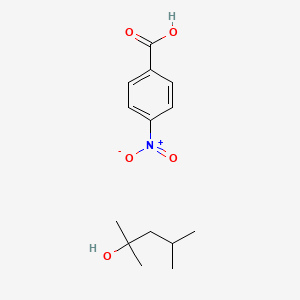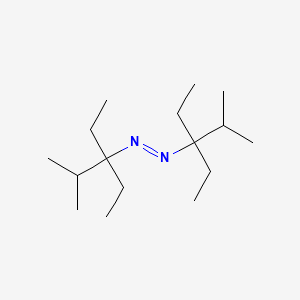![molecular formula C15H13N3O B14635037 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- CAS No. 54161-63-6](/img/structure/B14635037.png)
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic aromatic compound that features a benzimidazole core.
Métodos De Preparación
The synthesis of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- typically involves the condensation of o-phenylenediamine with aromatic aldehydes. The reaction is usually carried out under acidic or basic conditions, with common reagents including formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiparasitic agent.
Medicine: It is being investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), which are involved in inflammatory processes . Additionally, it can modulate the expression of cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparación Con Compuestos Similares
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Similar in structure but lacks the methoxyphenyl group.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, leading to different pharmacological properties.
N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine: A more complex derivative with additional functional groups.
The uniqueness of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
54161-63-6 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
Clave InChI |
DDNITXQZCRTCOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


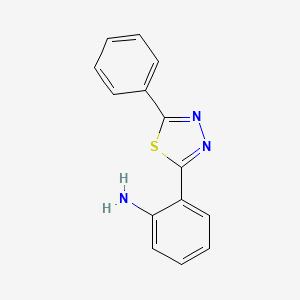
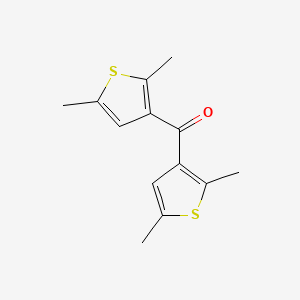
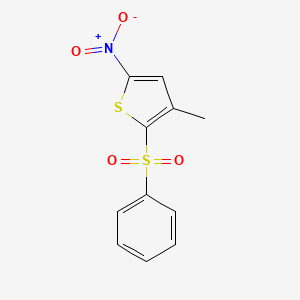
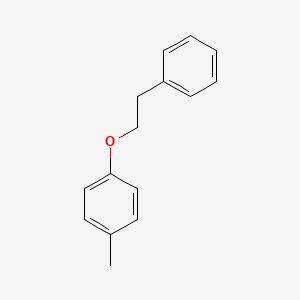


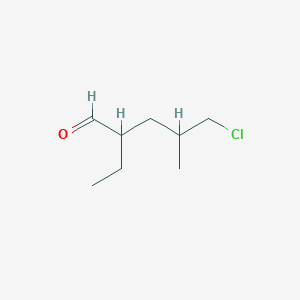
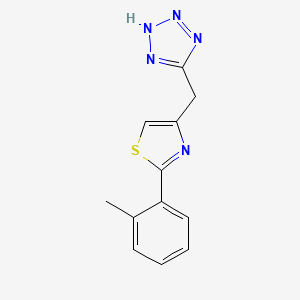
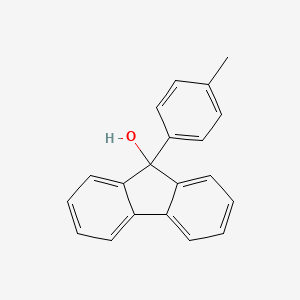
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
